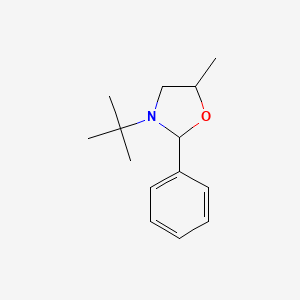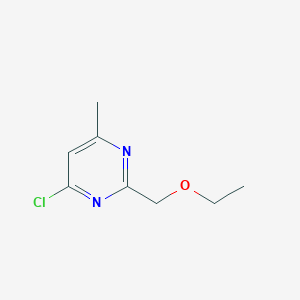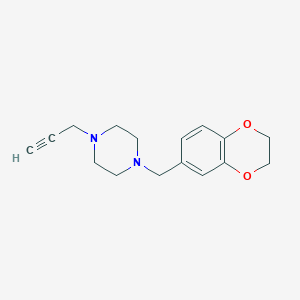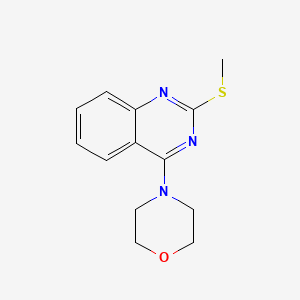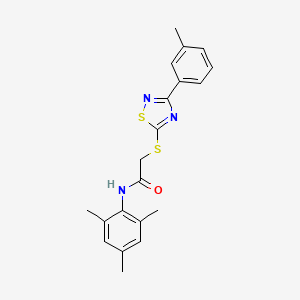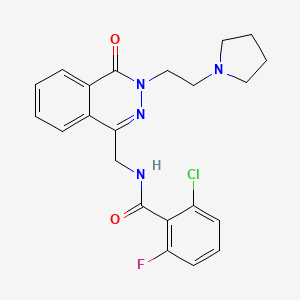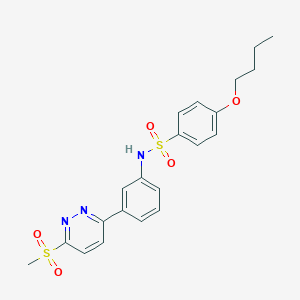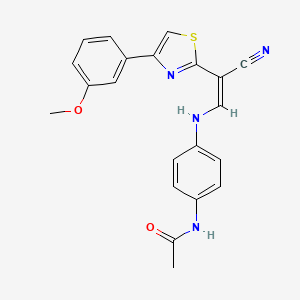
(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Synthesis and Kinetics
The compound's relevance in chemoselective synthesis processes is highlighted through its structural analogs. For instance, chemoselective monoacetylation of 2-aminophenol to its acetamide counterpart, an intermediate for antimalarial drugs, demonstrates the potential of related compounds in synthesizing biologically active intermediates (Magadum & Yadav, 2018).
Antimicrobial Activity
The compound's structural relatives, particularly those incorporating the thiazole moiety, have shown promising results in antimicrobial activities. This is evident in the synthesis of novel heterocyclic compounds bearing a sulfamoyl moiety, which displayed significant in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Polymer Modification for Medical Applications
Radiation-induced hydrogels modified with aromatic amines, including thiazole derivatives, exhibit increased thermal stability and enhanced biological activities. Such polymers show promise for medical applications, particularly as antibacterial and antifungal materials (Aly & El-Mohdy, 2015).
Selective Receptor Antagonism
Structural analogs of the compound have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, highlighting the compound's potential application in developing therapeutics targeting adenosine receptors (Jung et al., 2004).
Photodynamic Therapy for Cancer
Derivatives of the compound, particularly those with modifications in the aromatic and thiazole moieties, have demonstrated potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and effective photosensitization properties (Pişkin et al., 2020).
Anticancer and Antiviral Activities
Thiazolidinone derivatives, related to the compound , have shown selective inhibition of leukemia cell lines and potent antiviral activities against specific virus strains, suggesting their utility in developing novel anticancer and antiviral agents (Havrylyuk et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells in the airways and suppression of inflammatory cell activity, providing both bronchodilator and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A, which phosphorylates various target proteins, leading to the relaxation of airway smooth muscle cells and suppression of inflammatory cell activity . This dual action is unique and contributes to the compound’s efficacy in treating chronic obstructive pulmonary disease (COPD).
Result of Action
The result of Ohtuvayre’s action is the alleviation of COPD symptoms. By combining bronchodilator and anti-inflammatory effects, it helps to reduce breathlessness and persistent coughing, improving the quality of life for COPD patients .
Action Environment
The action of Ohtuvayre is influenced by the environment within the lungs. Factors such as the presence of mucus, inflammation, and constrictions in the airways can affect the compound’s access to its target enzymes and its efficacy. The direct delivery to the lungs through a nebulizer helps to mitigate some of these factors .
properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14(26)24-18-8-6-17(7-9-18)23-12-16(11-22)21-25-20(13-28-21)15-4-3-5-19(10-15)27-2/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZPEQTVNFYUEB-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


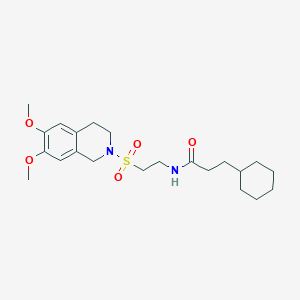
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)


